molecular formula C7H8ClNO B3080961 (6-Chloro-2-methylpyridin-3-yl)methanol CAS No. 1093879-95-8

(6-Chloro-2-methylpyridin-3-yl)methanol

Cat. No.: B3080961
CAS No.: 1093879-95-8
M. Wt: 157.60
InChI Key: CTCQLOYWGIDQDZ-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methylpyridin-3-yl)methanol typically involves the chlorination of 2-methylpyridine followed by a reduction process. One common method includes the reaction of 2-methylpyridine with chlorine gas to form 6-chloro-2-methylpyridine. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is typically produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-2-methylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of a methyl group.

    (6-Chloro-2-pyridinyl)methanol: Lacks the methyl group present in (6-Chloro-2-methylpyridin-3-yl)methanol.

    2-Chloro-3-methylpyridine: Similar but lacks the hydroxyl group

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQLOYWGIDQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-95-8
Record name (6-chloro-2-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.73 g, 19.28 mmol) was added to a solution of 6-chloro-2-methylnicotinaldehyde (1.5 g, 9.64 mmol) in methanol (38.6 mL) at room temperature. The mixture was stirred for 2 hours, then quenched with water and saturated aqueous sodium bicarbonate, and extracted three times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
38.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-2-methylpyridin-3-yl)methanol
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